7-Fluoroisoquinoline-6-carboxylic acid
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Overview
Description
7-Fluoroisoquinoline-6-carboxylic acid is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 6th position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoroisoquinoline-6-carboxylic acid typically involves the fluorination of isoquinoline derivatives. One common method is the direct fluorination of isoquinoline-6-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available isoquinoline derivatives. The process includes steps like nitration, reduction, and fluorination, followed by purification through recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted isoquinolines.
Scientific Research Applications
7-Fluoroisoquinoline-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 7-fluoroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and subsequent cell death. This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity .
Comparison with Similar Compounds
- 7-Fluoroquinoline-6-carboxylic acid
- 6-Fluoroisoquinoline-7-carboxylic acid
- 7-Fluoro-4-quinolinecarboxylic acid
Comparison: 7-Fluoroisoquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesFor instance, its position-specific fluorination can enhance its interaction with biological targets, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
7-fluoroisoquinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-4-7-5-12-2-1-6(7)3-8(9)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOVAGGFSPZQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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